

Technical Guide: Dinex's Role in Hydrogen Engine Emission Solutions

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Compound of Interest

Compound Name: *Dinex*

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This technical guide provides an in-depth overview of **Dinex's** innovative approach to emission control in hydrogen internal combustion engines (H2-ICE). As the automotive industry pivots towards carbon-neutral solutions, H2-ICE technology presents a promising avenue for heavy-duty applications. While these engines eliminate carbon dioxide (CO₂) emissions, they still produce nitrogen oxides (NO_x), which are significant environmental pollutants. **Dinex** has developed a sophisticated aftertreatment system (ATS) to address this challenge, enabling H2-ICEs to meet stringent emission regulations and achieve near-zero tailpipe emissions.^[1]

The Challenge of Hydrogen Combustion Emissions

Hydrogen combustion is a clean process that produces water (H₂O) as its primary byproduct. However, the high temperatures in the engine's combustion chamber cause nitrogen (N₂) and oxygen (O₂) from the intake air to react, forming NO_x.^[1] These emissions are a precursor to smog and acid rain, making their effective control a critical aspect of H2-ICE development. The exhaust gas from H2-ICEs also has a significantly higher water content (up to 30%) compared to diesel engines, which presents a unique challenge for the durability and efficiency of the aftertreatment system.^[2]

Dinex's Dual-Catalyst Aftertreatment System

Dinex's solution for H2-ICE emissions is a modular aftertreatment system that integrates two key catalytic components: a NO_x Storage Catalyst (NSC) and a Selective Catalytic Reduction

(SCR) catalyst.[1][2] This dual-catalyst approach ensures high NO_x reduction efficiency across a wide range of engine operating conditions.

- **NO_x Storage Catalyst (NSC):** The NSC is designed to capture and store NO_x emissions during the engine's cold start and low-temperature operation (up to 120-150°C).[2] During this phase, the SCR catalyst is not yet at its optimal operating temperature. The NSC passively adsorbs NO_x from the exhaust stream. As the engine warms up and the exhaust temperature rises above 150°C, the stored NO_x is released.[2] The NSC also plays a role in increasing the NO₂/NO_x ratio in the exhaust gas, which enhances the efficiency of the downstream SCR catalyst.[2]
- **Selective Catalytic Reduction (SCR):** The SCR catalyst is the primary component for high-efficiency NO_x reduction at normal operating temperatures (180-400°C).[2] It utilizes an ammonia-based reductant, typically urea, which is injected into the exhaust stream. The ammonia reacts with the NO_x on the surface of the SCR catalyst, converting it into harmless nitrogen (N₂) and water. **Dinex** has developed a specialized SCR washcoat that is tolerant to the high water content of H₂-ICE exhaust and is designed to minimize the formation of secondary emissions like nitrous oxide (N₂O).[2]

The modular design of **Dinex**'s ATS allows for flexible integration into various vehicle platforms and is scalable for different engine sizes. The high efficiency of the DeNO_x system also allows for a reduced catalyst volume compared to conventional diesel aftertreatment systems.[1]

Quantitative Performance Data

While specific performance data for **Dinex**'s proprietary catalysts is not publicly available, research on similar NSC and SCR systems for H₂-ICE applications provides insight into their expected efficiency. The following tables summarize representative data from academic studies on these technologies.

Table 1: Representative Performance of NO_x Storage Catalysts (NSC) in H₂-ICE Applications

Parameter	Value	Reference
NOx Storage Temperature Range	< 150 °C	[2]
NOx Release Temperature	> 150 °C	[2]
Conversion Efficiency	High	[3]

Table 2: Representative Performance of Selective Catalytic Reduction (SCR) Catalysts in H₂-ICE Applications

Parameter	Value	Reference
Operating Temperature Window	180 - 400 °C	[2]
DeNOx Efficiency	High	[2]
Water Content Tolerance	20 - 30%	[2]
Secondary Emissions (N ₂ O)	Very Low	[2]

Experimental Protocols

The evaluation of H₂-ICE aftertreatment systems involves a series of rigorous experimental protocols to characterize their performance and durability. While specific protocols from **Dinex** are not detailed in the available literature, a general methodology for testing such systems can be outlined as follows:

- **Engine Dynamometer Testing:** The aftertreatment system is coupled to a hydrogen-fueled internal combustion engine mounted on a dynamometer. This allows for precise control of engine speed, load, and other operating parameters.
- **Exhaust Gas Analysis:** A suite of gas analyzers is used to measure the concentration of NO_x, NH₃, N₂O, and other relevant species at the inlet and outlet of the aftertreatment system. This data is used to calculate the conversion efficiency of the catalysts.

- **Temperature Mapping:** Thermocouples are placed throughout the aftertreatment system to monitor the temperature profile. This is crucial for understanding the performance of the catalysts at different operating conditions.
- **Durability Testing:** The system undergoes accelerated aging cycles to simulate its performance over the lifetime of the vehicle. This involves exposing the catalysts to high temperatures and fluctuating exhaust conditions.
- **Steady-State and Transient Cycle Testing:** The system is evaluated under both steady-state conditions (constant engine speed and load) and transient cycles that simulate real-world driving conditions.

A schematic of a typical experimental setup is shown below:

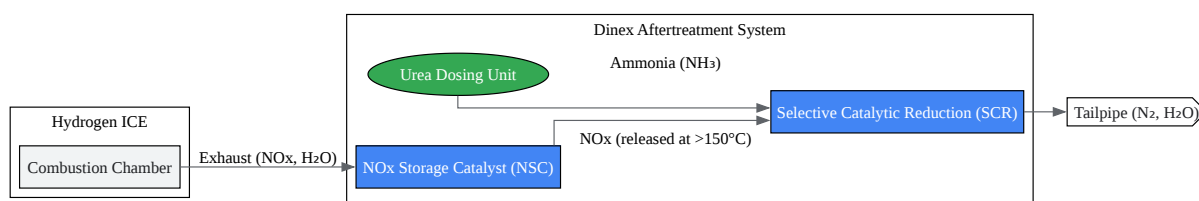


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Experimental workflow for H2-ICE aftertreatment system testing.

Signaling Pathways and Logical Relationships

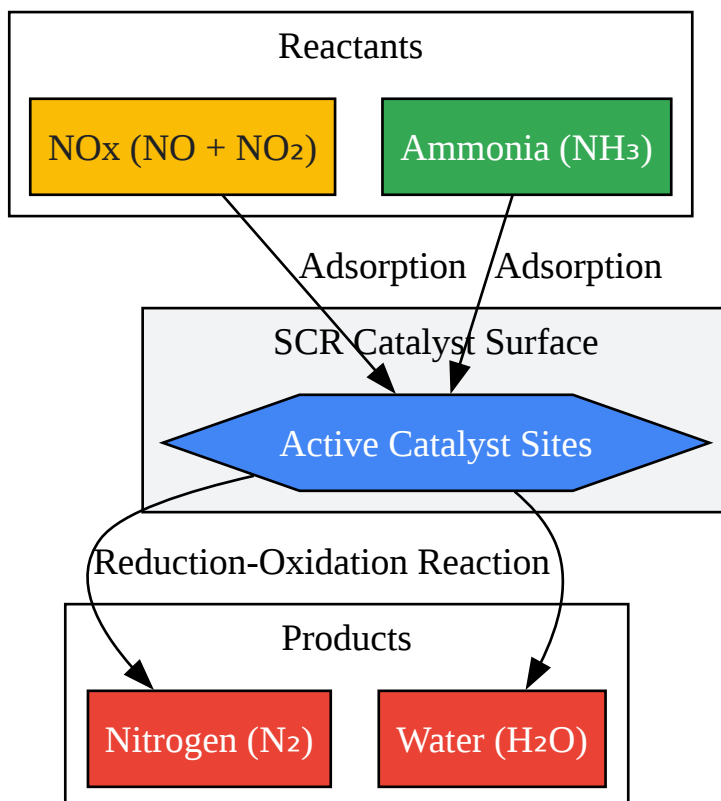
The following diagrams illustrate the key processes and logical relationships within **Dinex's** H2-ICE aftertreatment system.



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Logical workflow of the **Dinex** H₂-ICE aftertreatment system.

The chemical signaling pathway for NO_x reduction in the SCR catalyst is a critical aspect of the system's performance.



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Simplified chemical pathway for NO_x reduction in the SCR catalyst.

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